N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide
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Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C15H18N2O5S and its molecular weight is 338.38. The purity is usually 95%.
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Scientific Research Applications
Activated Monomer Polymerization
Activated monomer polymerization of N-sulfonylazetidines demonstrates the potential for creating novel polymers. N-(methanesulfonyl)azetidine was shown to polymerize anionically via ring-opening at elevated temperatures, leading to polymers with unique structural features, including sulfonyl groups incorporated into the polymer backbone. This process highlights the versatility of azetidines in polymer science, potentially applicable to the broader class of compounds including N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide (Reisman et al., 2020).
Ring-Expansion Reactions
The chemistry of azetidines involves complex ring-expansion reactions that can lead to various functionalized structures. Studies on N-oxiranylmethyl benzenesulfonamide and its interactions reveal the formation of functionalized azetidines and other cyclic compounds. These reactions underscore the chemical flexibility of azetidines, suggesting potential pathways for derivatizing this compound for various applications (Suraj & Swamy, 2022).
Antimicrobial Activity
Azetidine derivatives, such as those synthesized from 4-(benzyloxy)-N′-(substituted benzylidene) benzo hydrazide, have shown promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. This indicates the potential of azetidine-based compounds, including this compound, in the development of new antimicrobial agents (Nimbalkar et al., 2018).
Cardiac Electrophysiological Activity
Research on N-substituted imidazolylbenzamides, though not directly on this compound, demonstrates the potential of related structures in modulating cardiac electrophysiological activity. These studies suggest avenues for the design of novel therapeutic agents targeting cardiac conditions (Morgan et al., 1990).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopropylsulfonylazetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c18-15(11-7-17(8-11)23(19,20)12-2-3-12)16-6-10-1-4-13-14(5-10)22-9-21-13/h1,4-5,11-12H,2-3,6-9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYIHIPTXKYKST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.